2,4-Dichloro-5-fluorobenzylamine
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Overview
Description
2,4-Dichloro-5-fluorobenzylamine is an organic compound with the molecular formula C7H6Cl2FN. It is a halogenated benzylamine, characterized by the presence of chlorine and fluorine atoms on the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-fluorobenzylamine typically involves the halogenation of benzylamine derivatives. One common method includes the reaction of 2,4-dichlorobenzylamine with fluorinating agents under controlled conditions. The reaction is usually carried out in the presence of a solvent like tetrahydrofuran and a base such as sodium hydride .
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-5-fluorobenzylamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The amine group can be oxidized to form corresponding nitro or nitrile compounds, while reduction can yield primary amines.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various halogenating agents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of nitro or nitrile compounds.
Reduction: Formation of primary amines.
Scientific Research Applications
2,4-Dichloro-5-fluorobenzylamine is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-fluorobenzylamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The presence of halogen atoms enhances its binding affinity and specificity, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
2,4-Difluorobenzylamine: Similar structure but with two fluorine atoms instead of chlorine and fluorine.
4-Fluorobenzylamine: Contains a single fluorine atom on the benzene ring.
2,4-Dichlorobenzylamine: Lacks the fluorine atom, only has chlorine atoms
Uniqueness: 2,4-Dichloro-5-fluorobenzylamine is unique due to the combination of chlorine and fluorine atoms, which imparts distinct chemical and physical properties. This combination enhances its reactivity and makes it suitable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
(2,4-dichloro-5-fluorophenyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2FN/c8-5-2-6(9)7(10)1-4(5)3-11/h1-2H,3,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMPPFHZFBBNHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)Cl)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590690 |
Source
|
Record name | 1-(2,4-Dichloro-5-fluorophenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939980-28-6 |
Source
|
Record name | 1-(2,4-Dichloro-5-fluorophenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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